molecular formula C8H11NO3 B162339 Ethyl-5-ethyl-isoxazole-4-carboxylate CAS No. 134540-94-6

Ethyl-5-ethyl-isoxazole-4-carboxylate

Cat. No.: B162339
CAS No.: 134540-94-6
M. Wt: 169.18 g/mol
InChI Key: AQURYAAEMBBAOL-UHFFFAOYSA-N
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Description

Ethyl-5-ethyl-isoxazole-4-carboxylate is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl-5-ethyl-isoxazole-4-carboxylate can be synthesized through various methods. One common approach involves the [2+3] cycloaddition reaction of nitrile oxides with olefins or esters. For instance, the reaction of nitrile oxides with methyl crotonate derivatives can yield 5-substituted isoxazole derivatives . Another method involves the cycloisomerization of α,β-acetylenic oximes catalyzed by AuCl3, which leads to substituted isoxazoles under moderate reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using metal-free synthetic routes to minimize costs and environmental impact. These methods often employ eco-friendly catalysts and reagents to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions

Ethyl-5-ethyl-isoxazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminium hydride is frequently used for reducing ester groups.

    Substitution: Nucleophiles such as amines and thiols are used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted isoxazole derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .

Mechanism of Action

The mechanism of action of Ethyl-5-ethyl-isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to modulate various biological processes by binding to enzymes, receptors, and other proteins. For example, some isoxazole compounds inhibit the activity of enzymes involved in inflammation and cancer progression . The exact molecular targets and pathways depend on the specific structure and functional groups of the derivative.

Comparison with Similar Compounds

Ethyl-5-ethyl-isoxazole-4-carboxylate can be compared with other similar compounds in the isoxazole family:

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 5-ethyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-3-7-6(5-9-12-7)8(10)11-4-2/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQURYAAEMBBAOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NO1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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